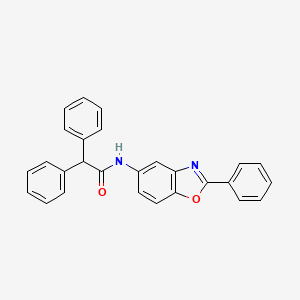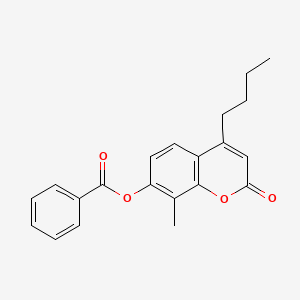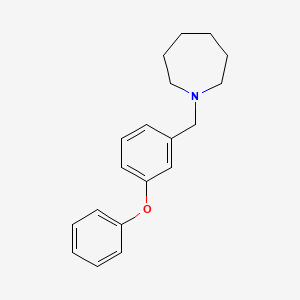
1-(4-propylbenzoyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-propylbenzoyl)piperidine, also known as 4-PPBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications due to its ability to interact with various biological targets.
作用机制
The exact mechanism of action of 1-(4-propylbenzoyl)piperidine is not fully understood. However, it is believed to exert its effects by modulating the activity of various receptors and ion channels in the brain. For example, it has been shown to act as a dopamine D3 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(4-propylbenzoyl)piperidine can exert a wide range of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects in schizophrenia. It has also been shown to modulate the activity of voltage-gated calcium channels, which may have implications for the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-propylbenzoyl)piperidine in lab experiments is its high potency and selectivity for various biological targets. This makes it a valuable tool for studying the role of these targets in various biological processes. However, one of the main limitations of using 1-(4-propylbenzoyl)piperidine is its potential toxicity and side effects, which must be carefully monitored and controlled.
未来方向
There are several future directions for research on 1-(4-propylbenzoyl)piperidine. One area of interest is the development of more selective and potent analogs of 1-(4-propylbenzoyl)piperidine for use in various therapeutic applications. Another area of interest is the elucidation of the exact mechanism of action of 1-(4-propylbenzoyl)piperidine, which may provide insights into the underlying biology of various neurological and psychiatric disorders. Finally, there is a need for further research on the safety and toxicity of 1-(4-propylbenzoyl)piperidine, especially in the context of long-term use and potential side effects.
Conclusion
In conclusion, 1-(4-propylbenzoyl)piperidine is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its ability to interact with various biological targets makes it a valuable tool for studying the underlying biology of various neurological and psychiatric disorders. However, further research is needed to fully understand its mechanism of action, safety, and potential therapeutic applications.
合成方法
The synthesis of 1-(4-propylbenzoyl)piperidine involves the reaction of 4-propylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
1-(4-propylbenzoyl)piperidine has been extensively studied for its potential therapeutic applications. It has been shown to interact with various biological targets such as dopamine receptors, sigma receptors, and voltage-gated calcium channels. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, and Parkinson's disease.
属性
IUPAC Name |
piperidin-1-yl-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-6-13-7-9-14(10-8-13)15(17)16-11-4-3-5-12-16/h7-10H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVBMQNUCTYOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(4-propylphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5138625.png)

![1-[(4-methoxyphenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5138637.png)

![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5138645.png)



![N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide](/img/structure/B5138710.png)
![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)
![1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5138721.png)
![2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5138736.png)